molecular formula C9H14N4O5 B13437571 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N

カタログ番号: B13437571
分子量: 261.21 g/mol
InChIキー: RTRQQBHATOEIAF-CKEXIXISSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside-$^{13}\text{C}2,^{15}\text{N}$ (CAS: 1609374-70-0) is a stable isotope-labeled analog of Acadesine (AICAR), a nucleoside derivative with significant roles in metabolic and signaling pathways. This compound is doubly labeled with $^{13}\text{C}$ at two carbon positions and $^{15}\text{N}$ at one nitrogen position, resulting in a molecular formula of $^{13}\text{C}2\text{C}7\text{H}{14}^{15}\text{NN}3\text{O}5$ and a molecular weight of 261.21 g/mol .

Its primary applications span biomedical research, including studies on adenosine receptor modulation, metabolic disorders (e.g., Huntington’s and Parkinson’s diseases), and ischemia-reperfusion injury models . The compound is synthesized with >95% purity (HPLC) and is characterized using HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) . Its isotopic labeling enables precise tracking in metabolic flux studies and pharmacokinetic analyses, distinguishing it from non-labeled analogs.

特性

分子式

C9H14N4O5

分子量

261.21 g/mol

IUPAC名

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1/i4+1,7+1,12+1

InChIキー

RTRQQBHATOEIAF-CKEXIXISSA-N

異性体SMILES

C1=[15N][13C](=[13C](N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N

正規SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis begins with commercially available precursors labeled with ^13C and ^15N isotopes. These typically include ^13C-labeled ribose derivatives and ^15N-labeled nitrogenous bases or their precursors.

  • Imidazole Ring Formation: The imidazole ring, characteristic of the 5-aminoimidazole moiety, is constructed via condensation reactions involving the labeled precursors. This step ensures the incorporation of ^13C and ^15N into the heterocyclic core.

  • Ribofuranosylation (Glycosylation): The labeled imidazole base is glycosylated with a ribofuranosyl donor to form the β-D-ribofuranoside linkage. The stereochemical control is critical here to obtain the β-anomer, which is biologically relevant.

  • Purification: The crude product undergoes chromatographic purification, often ion-exchange chromatography, to achieve high purity (>95%) and isotopic enrichment. Analytical methods such as HPLC, NMR, and MS confirm the structural integrity and isotopic labeling.

Enzymatic and Chemical Hybrid Synthesis

A notable method reported involves a hybrid enzymatic-chemical approach:

  • Enzymatic Conversion: Starting from ^13C-labeled adenosine, enzymatic conversion to inosine is performed. This step facilitates selective modification of the nucleoside while maintaining isotope labels.

  • Ring Cleavage and Protection: The inosine undergoes ring cleavage under protected conditions (e.g., 2',3'-isopropylidene protection) to yield an intermediate acadesine derivative.

  • Phosphorylation and Final Product Formation: Subsequent phosphorylation and deprotection yield the labeled 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside-13C2,15N with high purity (reported 99% after ion exchange chromatography).

This enzymatic-chemical hybrid route is advantageous for isotope incorporation efficiency and product yield.

Industrial Scale Production

Industrial synthesis follows similar principles but utilizes:

Types of Reactions Involved

Analytical Methods

Step Description Key Details References
Starting Materials ^13C and ^15N labeled precursors Commercially available isotopically labeled ribose and nitrogenous bases
Imidazole Ring Formation Condensation reactions to build heterocycle Incorporates ^13C and ^15N into ring
Ribofuranosylation Glycosylation to attach ribose sugar Stereospecific β-D-ribofuranoside formation
Enzymatic Conversion Adenosine to inosine conversion Enzymatic step preserves isotopic labels
Ring Cleavage & Protection Chemical cleavage under protecting groups Intermediate formation for further modification
Phosphorylation (optional) Phosphorylation to monophosphate derivative Ion-exchange chromatography purification
Purification Chromatographic techniques Achieves >95% purity
Quality Control HPLC, NMR, MS Confirms purity and isotopic enrichment
  • The hybrid enzymatic-chemical synthesis method reported by researchers in 2018 represents a significant advancement, allowing for high purity and efficient isotope incorporation, which was previously unreported for this compound.

  • The use of ion-exchange chromatography as a final purification step is critical for removing impurities and ensuring isotopic homogeneity.

  • The stereospecific glycosylation step is essential to maintain biological activity and mimic natural nucleosides.

  • Industrial production emphasizes automation and stringent quality control to meet research and pharmaceutical standards.

The preparation of 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside-13C2,15N involves a combination of advanced synthetic organic chemistry and enzymatic transformations to incorporate stable isotopes precisely. The process requires careful selection of labeled precursors, stereospecific glycosylation, and rigorous purification and analytical verification. Recent developments in hybrid enzymatic-chemical synthesis have improved yields and purity, facilitating its use as a reliable standard in metabolic and pharmacokinetic research.

化学反応の分析

Types of Reactions

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidazole ring to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the imidazole ring, such as carboxylic acids, amines, and thiols, depending on the specific reaction conditions and reagents used.

科学的研究の応用

5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N has a wide range of scientific research applications:

    Metabolic Studies: The labeled compound is used as a tracer in metabolic studies to track biochemical pathways and fluxes.

    Enzyme Activity Assays: It is employed in assays to study the activity of enzymes involved in purine biosynthesis.

    Drug Development: The compound is used in the development and testing of new drugs targeting metabolic pathways.

    Cell Signaling Research: It helps in understanding the role of AMP-activated protein kinase (AMPK) in cellular signaling and energy homeostasis.

    Cancer Research: The compound is used to investigate the effects of AMPK activation on cancer cell metabolism and proliferation.

作用機序

The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-b-D-ribofuranoside-13C2,15N involves its conversion to the monophosphorylated form, which mimics adenosine monophosphate (AMP). This leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK results in:

    Increased Glucose Uptake: Enhanced glucose uptake in skeletal muscle and heart tissues.

    Fatty Acid Oxidation: Stimulation of fatty acid oxidation in liver and muscle cells.

    Inhibition of Lipogenesis: Suppression of fatty acid and cholesterol synthesis.

    Cellular Stress Response: Activation of pathways involved in cellular stress response and autophagy.

類似化合物との比較

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

This imidazole derivative (CAS: 1110909-14-2) shares a core imidazole-carboxamide structure but lacks the ribofuranoside moiety and isotopic labels. Its molecular formula is $\text{C}8\text{H}{11}\text{N}3\text{O}2$, and it is primarily used in chemical synthesis rather than isotopic tracing .

Acadesine (Non-labeled AICAR)

The non-labeled parent compound (CAS: 2627-69-2) has identical biological activity but cannot be traced via isotopic methods. This limits its utility in studies requiring quantification of drug uptake or metabolic partitioning .

Isotopic Variants

2,6-Deoxyfructosazine-$^{13}\text{C}_4$ (CAS: 1246817-52-6)

This carbohydrate derivative is labeled with four $^{13}\text{C}$ atoms but lacks $^{15}\text{N}$. Its molecular formula ($\text{C}{12}\text{H}{22}\text{N}2\text{O}9$) and structure differ significantly, making it suitable for carbohydrate metabolism studies rather than nucleotide-related pathways .

N-Acetyl-D-glucosamine-d3 (CAS: 77369-11-0)

Deuterated at three positions, this compound ($\text{C}8\text{H}{12}\text{D}3\text{NO}6$) is used in glycobiology research. Deuterium labeling offers distinct spectral properties (e.g., in NMR) compared to $^{13}\text{C}$/$^{15}\text{N}$, but its applications are niche compared to the broader utility of $^{13}\text{C}_2,^{15}\text{N}$-labeled AICAR .

Application-Specific Comparisons

Agricultural $^{15}\text{N}$-Labeled Compounds

Studies on $^{15}\text{N}$-labeled cattle slurry and mineral fertilizers () demonstrate that isotopic behavior varies with chemical form and environmental context. For example, $^{15}\text{N}$ recovery in plants is higher for synthetic fertilizers than organic slurries due to differences in microbial immobilization . In contrast, $^{15}\text{N}$ in AICAR is stabilized within a nucleoside structure, reducing environmental loss and enhancing traceability in biological systems.

Ecological Markers (e.g., Mosquito Tracing)

$^{13}\text{C}$/$^{15}\text{N}$-labeled compounds like those in are used to track insect populations. While these share isotopic labeling methods with AICAR-$^{13}\text{C}_2,^{15}\text{N}$, their applications in entomology contrast with biomedical uses, highlighting the versatility of stable isotopes across disciplines .

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Isotopes Purity Primary Applications
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside-$^{13}\text{C}_2,^{15}\text{N}$ 1609374-70-0 $^{13}\text{C}2\text{C}7\text{H}{14}^{15}\text{NN}3\text{O}_5$ $^{13}\text{C}_2,^{15}\text{N}$ >95% Metabolic tracing, neurodegenerative disease research
2,6-Deoxyfructosazine-$^{13}\text{C}_4$ 1246817-52-6 $\text{C}{12}\text{H}{22}\text{N}2\text{O}9$ $^{13}\text{C}_4$ N/A Carbohydrate metabolism
N-Acetyl-D-glucosamine-d3 77369-11-0 $\text{C}8\text{H}{12}\text{D}3\text{NO}6$ $^{2}\text{H}_3$ N/A Glycobiology, NMR spectroscopy
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide 1110909-14-2 $\text{C}8\text{H}{11}\text{N}3\text{O}2$ None N/A Chemical synthesis

Research Findings and Implications

  • Superior Traceability : The dual $^{13}\text{C}$/$^{15}\text{N}$ labeling in AICAR enhances detection sensitivity in mass spectrometry compared to singly labeled compounds (e.g., $^{13}\text{C}_4$-Deoxyfructosazine) .
  • Metabolic Stability: Unlike agricultural $^{15}\text{N}$ compounds, which face environmental losses (e.g., ammonia volatilization), the ribofuranoside structure of AICAR-$^{13}\text{C}_2,^{15}\text{N}$ stabilizes the isotope within biological systems .

生物活性

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside-13C2,15N, commonly known as AICAR-13C2,15N, is an isotopically labeled derivative of AICAR. This compound has garnered attention in various fields of biomedical research due to its role in metabolic pathways and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

PropertyValue
Molecular Formula C₇¹³C₂H₁₄N₃¹⁵NO₅
CAS Number 1609374-70-0
Purity ≥95%
Solubility Slightly soluble in water; very slightly in DMSO and methanol
Appearance White to light red solid

AICAR acts primarily through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By mimicking the effects of AMP, AICAR activates AMPK, leading to various downstream effects:

  • Inhibition of mTOR Pathway : AICAR has been shown to suppress mTOR complex 1 (mTORC1) activity while also stimulating mTOR complex 2 (mTORC2), which can lead to apoptosis in cancer cells when combined with rapamycin .
  • Enhancement of Metabolic Processes : In metabolic studies, AICAR has been associated with increased endurance in sedentary mice and has demonstrated antiproliferative effects on various cell types .

Case Study: Cancer Treatment

A study investigated the combination of AICAR with rapamycin in human cancer cells. The findings indicated that AICAR enhances the cytotoxic effects of rapamycin at clinically tolerable doses by sensitizing mTORC2 to rapamycin, thus promoting apoptosis . This combination therapy represents a promising avenue for improving cancer treatment outcomes.

Case Study: Ocular Surface Inflammation

In a mouse model of experimental dry eye disease (EDE), topical application of AICAR significantly improved clinical parameters such as tear volume and tear film break-up time. The study demonstrated that a concentration of 0.01% AICAR resulted in a marked reduction in inflammatory markers compared to controls, suggesting its potential as a therapeutic agent for dry eye disease .

Summary of Biological Activities

The biological activities of AICAR can be summarized as follows:

  • Metabolic Regulation : Activates AMPK, leading to enhanced fat utilization and suppression of lipogenic signaling.
  • Cancer Therapy : Enhances the efficacy of mTOR inhibitors like rapamycin, promoting apoptosis in cancer cells.
  • Anti-inflammatory Effects : Reduces inflammation markers in ocular diseases, indicating potential therapeutic use in inflammatory conditions.

Q & A

Q. What experimental models are most appropriate for studying the metabolic effects of 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) in insulin-resistant states?

AICAR’s role in activating AMP-activated protein kinase (AMPK) and modulating glucose/lipid metabolism has been validated in lean and obese Zucker rat models. In vivo studies using isoglycemic clamps with [U-<sup>13</sup>C]glucose and [2-<sup>13</sup>C]glycerol tracers are recommended to measure endogenous glucose production and glycerol turnover. These models reveal tissue-specific responses; for example, AICAR stimulates glucose transport in red gastrocnemius but not soleus muscle in obese rats .

Q. How does AICAR-<sup>13</sup>C2,<sup>15</sup>N differ from non-isotopic AICAR in metabolic tracing studies?

The <sup>13</sup>C and <sup>15</sup>N labels enable precise tracking of metabolic flux, particularly in pathways like purine synthesis or AMPK signaling. For example, <sup>13</sup>C-labeled glucose tracers combined with AICAR-<sup>13</sup>C2,<sup>15</sup>N can dissect carbon/nitrogen contributions to nucleotide pools. However, isotopic purity (≥98% as per safety data) must be verified to avoid interference in mass spectrometry or nuclear magnetic resonance (NMR) analyses .

Q. What are the standard protocols for quantifying AICAR and its derivatives in biological samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used. For isotopic variants, ensure chromatographic separation from non-labeled analogs, as even minor impurities (e.g., 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranotide) can skew results. Reference standards with CAS No. 2627-69-2 should be employed for calibration .

Advanced Research Questions

Q. How can δ<sup>15</sup>N analysis improve the study of AICAR’s nitrogen metabolic fate in vivo?

Liquid chromatography–isotope ratio mass spectrometry (LC-IRMS) with online nitrate reduction (e.g., using Cr(III)/VCl3) allows δ<sup>15</sup>N measurements in aqueous samples. However, system stability is critical: copper reactor performance degrades rapidly, requiring frequent calibration. For AICAR-<sup>15</sup>N, this method can trace nitrogen incorporation into urea or amino acids, but matrix effects (e.g., plasma proteins) must be minimized via porous graphitic carbon (PGC) columns .

Q. What explains contradictory findings in AICAR’s tissue-specific glucose transport activation?

In obese Zucker rats, AICAR increases glucose uptake in red gastrocnemius (~2.4-fold) but not soleus muscle. This discrepancy may arise from differential AMPK isoform expression (α1 vs. α2) or mitochondrial density. Researchers should combine tissue-specific mRNA/protein profiling (e.g., qPCR, Western blot) with functional assays like [<sup>3</sup>H]2-deoxy-D-glucose transport to resolve mechanistic variations .

Q. How do isotopic labels affect AICAR’s stability in long-term metabolic studies?

Stability studies of AICAR-<sup>13</sup>C2,<sup>15</sup>N hydrochloride (CAS 1246816-45-4) indicate sensitivity to hydrolysis under acidic conditions. Storage at –20°C in anhydrous DMSO or PBS (pH 7.4) is advised. Degradation products (e.g., 5-aminoimidazole-4-carboxamide) can be monitored via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on ribofuranoside bond integrity .

Q. What are the pitfalls in interpreting <sup>13</sup>C–<sup>15</sup>N coupling constants for structural validation?

Direct <sup>13</sup>C–<sup>15</sup>N coupling (e.g., ~15–20 Hz for imidazole carbons) confirms covalent bonding in labeled analogs. However, overlapping signals in crowded spectral regions (e.g., ribofuranosyl protons) require high-field NMR (≥600 MHz) and heteronuclear single-quantum coherence (HSQC) for resolution. Misassignment risks increase in deuterated solvents like D2O due to exchange broadening .

Methodological Considerations

Q. How to optimize LC-IRMS for δ<sup>15</sup>N analysis in AICAR-<sup>15</sup>N-enriched samples?

  • Sample prep: Deproteinize plasma/buffer samples using ultrafiltration (10 kDa cutoff).
  • Chromatography: Use PGC columns (e.g., Hypercarb™) with 0.1% formic acid in water/acetonitrile gradients to separate AICAR from endogenous nitrates.
  • System maintenance: Replace copper reactors after every 50 injections to maintain reduction efficiency.
  • Calibration: Include internal standards (e.g., <sup>15</sup>N-KNO3) with δ<sup>15</sup>N values spanning ±180‰ to ensure linearity .

Q. What statistical frameworks address variability in isotopic tracer studies?

Hierarchical Bayesian models (HBMs) improve precision by partitioning variability into analytical (e.g., LC-IRMS replicates), intra-individual (e.g., tissue-specific metabolism), and inter-individual effects. For δ<sup>15</sup>N data, HBMs reduce uncertainty in trophic position estimates by 30–40% compared to single-amino-acid approaches .

Data Contradiction Analysis

Q. Why do some studies report suppressed lipolysis with AICAR while others show no effect?

AICAR’s anti-lipolytic effect (e.g., ↓ plasma triglycerides by 50% in Zucker rats) depends on AMPK-mediated inhibition of hormone-sensitive lipase (HSL). Discrepancies may arise from dosage (e.g., 10 mg/kg/min vs. lower rates) or model-specific HSL expression. Validate via simultaneous measurement of glycerol turnover ([2-<sup>13</sup>C]glycerol) and adipose tissue phospho-HSL (Ser<sup>565</sup>) levels .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。